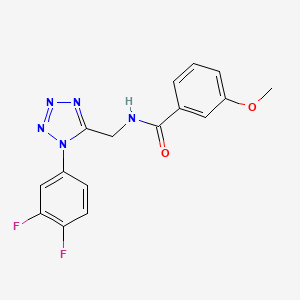

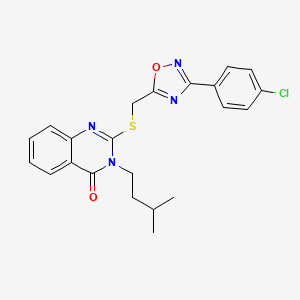

N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-nitrobenzamide is a bioactive molecule that appears to be structurally related to various thiazole derivatives that have been synthesized and studied for their physicochemical properties and biological activities. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from the related compounds that have been investigated.

Synthesis Analysis

The synthesis of thiazole derivatives is a topic of interest in the field of medicinal chemistry due to their potential biological activities. For instance, derivatives of thiazole-based Schiff bases have been synthesized using substituted benzaldehyde and amino-thiazole precursors in an eco-friendly solvent medium, Polyethylene glycol-400, which offers good yields and reduced reaction times . This suggests that the synthesis of this compound could potentially be achieved through similar methods, possibly involving a benzylidene linkage to a nitrobenzamide moiety.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using various spectroscopic techniques. For example, a related compound, a thiazolylazo dye, was studied using 1H, 13C NMR, COSY, HSQC, HMBC NMR, UV–Vis, and IR spectroscopy, as well as computational methods like DFT to determine geometric parameters and electronic descriptors . These techniques could be applied to this compound to gain a comprehensive understanding of its molecular structure.

Chemical Reactions Analysis

Thiazole compounds can participate in various chemical reactions, including complexation with transition metals, as demonstrated by the thiazolylazo dye . This indicates that this compound may also form complexes with metals, which could be useful in developing selective methods for metal determination or in creating compounds with enhanced biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are crucial for their application in drug development. The physicochemical properties such as sublimation, solubility, and distribution coefficients in different solvents and temperatures have been studied for a bioactive thiazole derivative . These properties are important for understanding the behavior of the compound in biological systems and can be used to predict its pharmacokinetic profile. Similarly, the compound would require a thorough investigation of these properties to assess its potential as a drug candidate.

Aplicaciones Científicas De Investigación

Anticancer Properties

Thiazolides, including derivatives similar to N-(5-(4-fluorobenzyl)thiazol-2-yl)-2-nitrobenzamide, have been shown to induce cell death in colon carcinoma cell lines. The study by Brockmann et al. (2014) elaborates on the structure-function relationship of thiazolide-induced apoptosis, particularly focusing on how these compounds interact with the detoxification enzyme glutathione S-transferase Pi 1 (GSTP1), which is often overexpressed in tumors including colon carcinomas. Their findings suggest that the thiazole ring's substituents are crucial for the compound's ability to interact with GSTP1 and induce apoptosis, highlighting the potential of thiazolides as anticancer agents (Brockmann et al., 2014).

Anticonvulsant Applications

In another study, derivatives of 1,3,4-thiadiazole, structurally related to this compound, have been explored for their anticonvulsive activities. Scientists at NUPh developed N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, demonstrating high anticonvulsive activity compared to classical drugs, indicating the therapeutic potential of such compounds in neurological disorders. This research underscores the importance of quality control techniques for the standardization of new medicinal substances (Sych et al., 2018).

Photoregulated Drug Release

The photoregulated release of drugs from nanoparticles presents a novel approach to targeted therapy. Agasti et al. (2009) described the conjugation of an anticancer drug to the surface of gold nanoparticles via a photocleavable o-nitrobenzyl linkage, which could be related to the structural framework of this compound. This system allows the controlled release of the therapeutic agent upon irradiation with long-wavelength UV light, offering a targeted and efficient drug delivery method (Agasti et al., 2009).

Antibacterial and Antifungal Activities

Compounds structurally related to this compound, specifically 4-thiazolidinone derivatives, have been synthesized and evaluated for their antibacterial and antifungal properties. Samadhiya et al. (2014) reported that these compounds, derived from 2-amino-5-nitrothiazole, exhibited significant activity against selected bacterial and fungal strains, highlighting their potential as antimicrobial agents (Samadhiya et al., 2014).

Safety and Hazards

Direcciones Futuras

The potential applications and future directions for research on this compound would depend on its properties and biological activity. Compounds containing thiazole rings are found in a variety of pharmaceuticals and biologically active molecules, suggesting that this compound could have interesting biological properties worth exploring .

Propiedades

IUPAC Name |

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12FN3O3S/c18-12-7-5-11(6-8-12)9-13-10-19-17(25-13)20-16(22)14-3-1-2-4-15(14)21(23)24/h1-8,10H,9H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXSGJDBKKDIQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylthiazol-2-yl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2529589.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2529591.png)

![(1S,2S,4R)-2-(Aminomethyl)-4-(6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-3-yl)cyclopentan-1-ol](/img/structure/B2529592.png)

![2-[4-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)phenoxy]acetamide](/img/structure/B2529594.png)

![2-chloro-N-[(1S)-1-cyanoethyl]-6-fluorobenzamide](/img/structure/B2529596.png)

![N-(1,3-Benzodioxol-5-ylmethyl)-N'-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2529597.png)

![(S)-Methyl 3-(7-bromo-2-oxo-5-(pyridin-2-yl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-3-yl)propanoate](/img/structure/B2529598.png)

![N1-(2-chlorobenzyl)-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2529599.png)

![5-Benzyl-2-pyrido[3,4-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2529604.png)

![2-((2-((4-(2-Ethoxy-2-oxoethyl)thiazol-2-yl)amino)-2-oxoethyl)thio)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2529609.png)